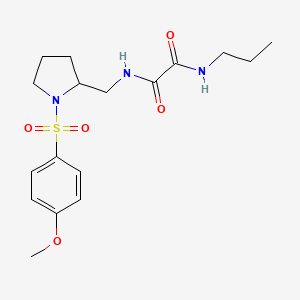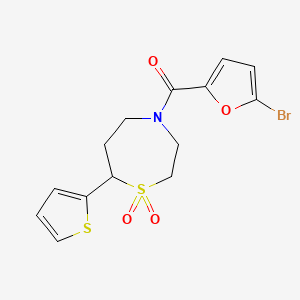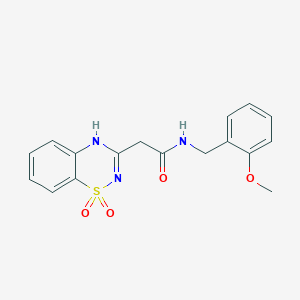![molecular formula C12H15N3O2S2 B2833299 5-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-1,3,4-thiadiazole-2-thiol CAS No. 742094-74-2](/img/structure/B2833299.png)
5-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-1,3,4-thiadiazole-2-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-1,3,4-thiadiazole-2-thiol is a complex organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
作用机制
Target of Action
The primary target of the compound “5-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-1,3,4-thiadiazole-2-thiol” is currently unknown. The compound is structurally similar to 2-(3,4-dimethoxyphenyl)-5-{2-(3,4-dimethoxyphenyl)ethylamino}-2-(propan-2-yl)pentanenitrile , which is a tertiary amino compound . Tertiary amines are known to act as Bronsted bases, capable of accepting a hydron from a donor . .
Mode of Action
It’s structurally similar compound, 3,4-dimethoxyphenethylamine, has been reported to have some activity as a monoamine oxidase inhibitor . This suggests that the compound might interact with its targets by inhibiting the breakdown of monoamine neurotransmitters, thereby increasing their availability.
Biochemical Pathways
If it acts similarly to 3,4-Dimethoxyphenethylamine, it might affect the monoamine neurotransmitter pathway . Monoamines include neurotransmitters like dopamine, norepinephrine, and serotonin, which play crucial roles in mood regulation, alertness, and cognition.
Result of Action
If it acts similarly to 3,4-Dimethoxyphenethylamine, it might increase the availability of monoamine neurotransmitters, potentially affecting mood and cognition .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-1,3,4-thiadiazole-2-thiol typically involves the reaction of 3,4-dimethoxyphenethylamine with thiocarbohydrazide under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the thiadiazole ring. The reaction mixture is then heated to a specific temperature to complete the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
5-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-1,3,4-thiadiazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are used for substitution reactions.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Amines.
Substitution: Halogenated derivatives of the original compound.
科学研究应用
5-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-1,3,4-thiadiazole-2-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
相似化合物的比较
Similar Compounds
3,4-Dimethoxyphenethylamine: A precursor in the synthesis of the target compound.
5-Amino-1,3,4-thiadiazole-2-thiol: A structurally related compound with similar chemical properties.
2-(3,4-Dimethoxyphenyl)ethanol: Another related compound used in synthetic chemistry.
Uniqueness
5-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-1,3,4-thiadiazole-2-thiol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its thiadiazole ring structure, combined with the dimethoxyphenyl and ethylamino substituents, makes it a versatile compound for various applications in research and industry.
属性
IUPAC Name |
5-[2-(3,4-dimethoxyphenyl)ethylamino]-3H-1,3,4-thiadiazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S2/c1-16-9-4-3-8(7-10(9)17-2)5-6-13-11-14-15-12(18)19-11/h3-4,7H,5-6H2,1-2H3,(H,13,14)(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUAYOJOLFNRHJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC2=NNC(=S)S2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-(ethylsulfonyl)-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid](/img/structure/B2833219.png)




![(2E)-2-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-1-(4-nitrophenyl)ethan-1-one](/img/structure/B2833230.png)




![N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenoxybenzamide](/img/structure/B2833237.png)
![2lambda6-Thia-1-azabicyclo[2.2.1]heptane-2,2-dione](/img/structure/B2833239.png)
